molecular formula C7H11NO3 B6236190 2-(2-isocyanatoethyl)-2-methyl-1,3-dioxolane CAS No. 2648972-29-4

2-(2-isocyanatoethyl)-2-methyl-1,3-dioxolane

Cat. No.: B6236190
CAS No.: 2648972-29-4
M. Wt: 157.17 g/mol
InChI Key: ORQZJANKFKDAHL-UHFFFAOYSA-N
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Description

2-(2-Isocyanatoethyl)-2-methyl-1,3-dioxolane is a cyclic ether derivative featuring a 1,3-dioxolane ring substituted with a methyl group and an ethyl chain terminated by a reactive isocyanate (-NCO) group. The isocyanate group confers high reactivity toward nucleophiles, making this compound valuable in polymer synthesis (e.g., polyurethanes) and crosslinking applications. Its synthesis likely involves precursor halogenated derivatives, such as 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (as in and ), followed by substitution with cyanate .

Properties

CAS No.

2648972-29-4

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-(2-isocyanatoethyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C7H11NO3/c1-7(2-3-8-6-9)10-4-5-11-7/h2-5H2,1H3

InChI Key

ORQZJANKFKDAHL-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCN=C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-isocyanatoethyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-(2-hydroxyethyl)-2-methyl-1,3-dioxolane with phosgene or a phosgene substitute under controlled conditions. The reaction is carried out in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the isocyanate group. The reaction conditions usually include maintaining a temperature range of 0-50°C and using an inert solvent like toluene to dissolve the reactants .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized to ensure high yield and purity, often involving distillation steps to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isocyanatoethyl)-2-methyl-1,3-dioxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high reactivity and yield .

Major Products Formed

The major products formed from reactions involving this compound include urethanes, ureas, and various polymeric materials. These products are valued for their mechanical strength, chemical resistance, and adhesive properties .

Mechanism of Action

The mechanism of action of 2-(2-isocyanatoethyl)-2-methyl-1,3-dioxolane involves the reactivity of the isocyanate group. This group reacts with nucleophiles, such as hydroxyl and amino groups, to form stable covalent bonds. The formation of these bonds leads to the creation of cross-linked networks in polymers, enhancing their mechanical strength and chemical resistance . The molecular targets include active hydrogen-containing compounds, and the pathways involved are primarily addition and polymerization reactions .

Comparison with Similar Compounds

Reactivity and Functional Group Influence

Compound Name Substituent (R) Reactivity Profile Key Applications
2-(2-Isocyanatoethyl)-2-methyl-1,3-dioxolane -NCO High electrophilicity; reacts with amines, alcohols, water (urethane/urea formation) Polyurethane production, adhesives, coatings
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane () -Br Nucleophilic substitution (e.g., SN2 reactions with organometallics) Intermediate in organozinc synthesis ()
2-(2-Chloroethyl)-2-methyl-1,3-dioxolane () -Cl Similar to bromo analog but slower substitution kinetics Solvent, pharmaceutical intermediate
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane () -C₆H₄Br Electrophilic aromatic substitution; Suzuki coupling Cross-coupling reactions, ligand synthesis
2-(Benzylsulfonyl) derivatives () -SO₂R Stabilized sulfonyl group; inert under basic/acidic conditions Sulfone synthesis, polymer additives

Key Observations :

  • Isocyanate vs. Halogenated Derivatives: The -NCO group offers direct polymerization utility, unlike halogenated analogs, which require further functionalization (e.g., uses bromoethyl derivatives to generate organozinc reagents) .
  • Aromatic vs. Aliphatic Substituents : Bromophenyl derivatives () enable cross-coupling reactions, whereas aliphatic substituents (e.g., -Br, -Cl) are better suited for nucleophilic substitutions .

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